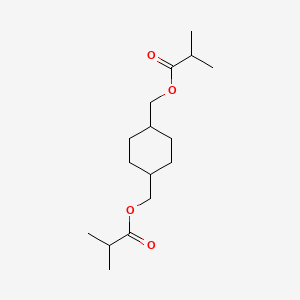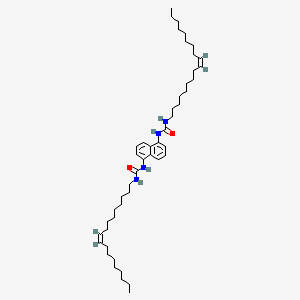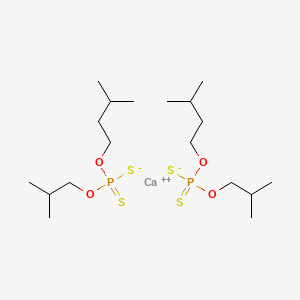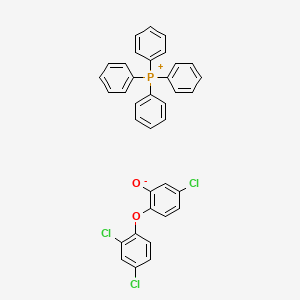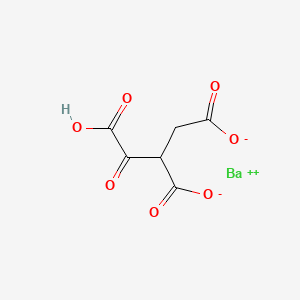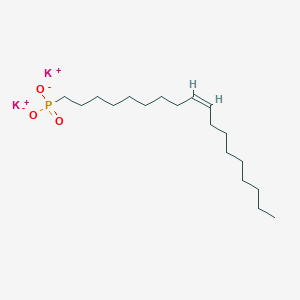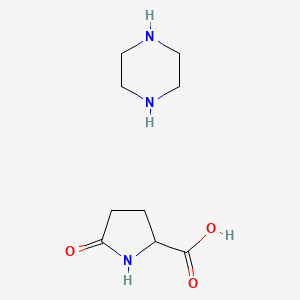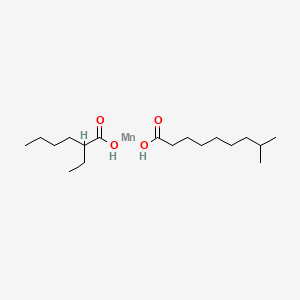![molecular formula C15H9Cl3O4 B12669955 [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid CAS No. 62967-01-5](/img/structure/B12669955.png)
[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid: is an organic compound with the molecular formula C15H9Cl3O4 It is known for its unique structure, which includes a dichlorobenzoyl group attached to a phenoxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid typically involves the reaction of 2,3-dichlorophenol with 4-chlorobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like sodium hydroxide or other bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It may be used in the development of new drugs or as a tool to study enzyme interactions.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Dichloroacetic acid: Similar in structure but lacks the benzoyl and phenoxy groups.
Fenofibric acid: Contains a similar phenoxyacetic acid moiety but with different substituents.
Uniqueness: What sets [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid apart is its unique combination of dichloro and benzoyl groups attached to a phenoxyacetic acid backbone. This structure imparts specific chemical and biological properties that make it valuable in various applications.
Eigenschaften
CAS-Nummer |
62967-01-5 |
|---|---|
Molekularformel |
C15H9Cl3O4 |
Molekulargewicht |
359.6 g/mol |
IUPAC-Name |
2-[2,3-dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C15H9Cl3O4/c16-9-3-1-8(2-4-9)15(21)10-5-6-11(14(18)13(10)17)22-7-12(19)20/h1-6H,7H2,(H,19,20) |
InChI-Schlüssel |
NWMCYHHRDSLUGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


